Estrone 3-hemisuccinate
Overview
Description
Estrone 3-hemisuccinate is a derivative of estrone, a naturally occurring estrogen hormoneThis compound is often used in biochemical research due to its ability to conjugate with proteins, making it useful in various assays and studies .
Scientific Research Applications
Estrone 3-hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in the study of estrogen receptors and hormone interactions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biochemical reagents and kits.
Mechanism of Action
Target of Action
Estrone 3-hemisuccinate, a derivative of estrone, primarily targets estrogen receptors in various tissues . These receptors are found in numerous body tissues, including the female reproductive organs, breasts, hypothalamus, and pituitary . The interaction of estrone with these receptors plays a crucial role in managing perimenopausal and postmenopausal symptoms .
Mode of Action
This compound, like estrone, enters the cells of responsive tissues where it interacts with estrogen receptors . The hormone-bound estrogen receptors dimerize and translocate to the nucleus of cells, where they bind to estrogen response elements (ERE) of genes . This interaction leads to changes in gene expression, which can result in various physiological effects.
Biochemical Pathways
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase
Pharmacokinetics
Estrone, the primary premenopausal source of estrogen, is normally converted to estrone and estriol, both of which are metabolized to their sulfate and glucuronide forms, as well as oxidized to nonestrogens . In postmenopausal women, most estrogen production comes from androstenedione produced in the adrenal cortex, which is metabolized to estrone by the liver, fat, skeletal muscle, kidney, brain, and hair follicles .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of estrone, given their structural similarity. Estrone, a synthetically prepared or naturally occurring steroidal estrogen, is the primary circulating estrogen after menopause . It is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The estrogenic potency of estrone is one third that of estradiol .
Action Environment
The action of this compound, like other estrogens, can be influenced by various environmental factors. For instance, a study showed that the migration capacity of estrone-3-sulfate, a related compound, was stronger than that of estrone in soil . This suggests that environmental factors such as soil composition could influence the mobility and transformation of this compound.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone 3-hemisuccinate is synthesized by reacting estrone with succinic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and purification helps in maintaining consistency and efficiency in production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to estrone or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the hemisuccinate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of estrone.
Reduction: Estrone and other reduced forms.
Substitution: Various substituted estrone derivatives.
Comparison with Similar Compounds
Estrone 3-hemisuccinate is unique due to its hemisuccinate group, which allows it to conjugate with proteins and other molecules. Similar compounds include:
- Estrone 3-sulfate sodium salt
- Estrone 3-methyl ether
- Estrone sulfamate
- Estrone 3-(β-D-glucuronide) sodium salt
- 4-Hydroxyestrone
- 2-Methoxyestrone
- β-Estradiol 3-(β-D-glucuronide) 17-sulfate dipotassium salt .
These compounds share structural similarities with this compound but differ in their functional groups and specific applications.
Properties
IUPAC Name |
4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNBNRUBKFQCR-QLDGJZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474523 | |
Record name | ST056227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-72-8 | |
Record name | ST056227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estrone 3-hemisuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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